molecular formula C21H21ClN2O5S2 B11275442 2-(3-((5-chlorothiophen-2-yl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

2-(3-((5-chlorothiophen-2-yl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11275442
M. Wt: 481.0 g/mol
InChI Key: ONXZBCOHLBLTOC-UHFFFAOYSA-N
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Description

2-{3-[(5-CHLOROTHIOPHEN-2-YL)SULFONYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a sulfonyl group, and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(5-CHLOROTHIOPHEN-2-YL)SULFONYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the thiophene derivative. One common route involves the chlorination of thiophene to produce 5-chlorothiophene, followed by sulfonylation to introduce the sulfonyl group . The dihydropyridinone moiety is then synthesized through a series of condensation reactions, and the final product is obtained by coupling the thiophene derivative with the dihydropyridinone intermediate under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(5-CHLOROTHIOPHEN-2-YL)SULFONYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-{3-[(5-CHLOROTHIOPHEN-2-YL)SULFONYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{3-[(5-CHLOROTHIOPHEN-2-YL)SULFONYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21ClN2O5S2

Molecular Weight

481.0 g/mol

IUPAC Name

2-[3-(5-chlorothiophen-2-yl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C21H21ClN2O5S2/c1-4-29-16-7-5-15(6-8-16)23-18(25)12-24-14(3)11-13(2)20(21(24)26)31(27,28)19-10-9-17(22)30-19/h5-11H,4,12H2,1-3H3,(H,23,25)

InChI Key

ONXZBCOHLBLTOC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(S3)Cl)C)C

Origin of Product

United States

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